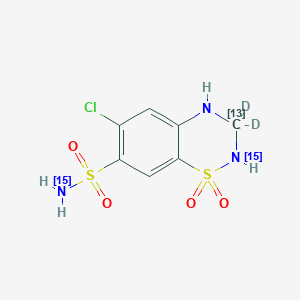
Hydrochlorothiazide-13C,15N2,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrochlorothiazide-13C,15N2,d2 is an isotopically labeled analogue of Hydrochlorothiazide. It is a stable isotope-labeled compound where specific atoms in the molecule are replaced with their isotopes: carbon-13, nitrogen-15, and deuterium (hydrogen-2). This compound is primarily used in scientific research for tracing and quantification purposes due to its unique isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrochlorothiazide-13C,15N2,d2 involves the incorporation of isotopically labeled precursors into the Hydrochlorothiazide molecule. The general synthetic route includes:
Starting Materials: Isotopically labeled precursors such as 13C-labeled carbon sources, 15N-labeled nitrogen sources, and deuterium-labeled hydrogen sources.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using isotopically labeled precursors.
Purification: Techniques such as crystallization, chromatography, and distillation to isolate and purify the final product.
Quality Control: Rigorous testing to ensure the isotopic purity and chemical integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrochlorothiazide-13C,15N2,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives .
Applications De Recherche Scientifique
Hydrochlorothiazide-13C,15N2,d2 is widely used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of Hydrochlorothiazide in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in quality control and validation processes to ensure the accuracy and reliability of analytical methods
Mécanisme D'action
Hydrochlorothiazide-13C,15N2,d2 exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and chloride ions, resulting in diuresis and reduced blood pressure. The isotopic labeling does not alter the mechanism of action but allows for precise tracking and quantification in research studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrochlorothiazide: The non-labeled version of the compound.
Chlorothiazide: Another thiazide diuretic with a similar mechanism of action.
Bendroflumethiazide: A thiazide-like diuretic with similar pharmacological effects
Uniqueness
Hydrochlorothiazide-13C,15N2,d2 is unique due to its isotopic labeling, which allows for detailed tracing and quantification in scientific studies. This feature makes it invaluable in research applications where precise measurement and tracking are essential .
Propriétés
Formule moléculaire |
C7H8ClN3O4S2 |
|---|---|
Poids moléculaire |
302.7 g/mol |
Nom IUPAC |
6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide |
InChI |
InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3+1D2,9+1,11+1 |
Clé InChI |
JZUFKLXOESDKRF-NHFHFPHBSA-N |
SMILES isomérique |
[2H][13C]1(NC2=CC(=C(C=C2S(=O)(=O)[15NH]1)S(=O)(=O)[15NH2])Cl)[2H] |
SMILES canonique |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
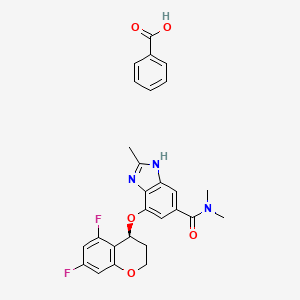
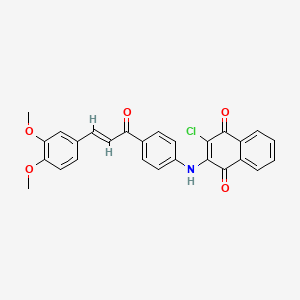
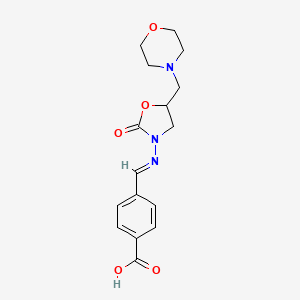
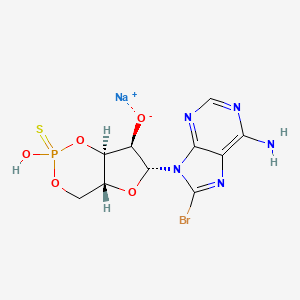
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
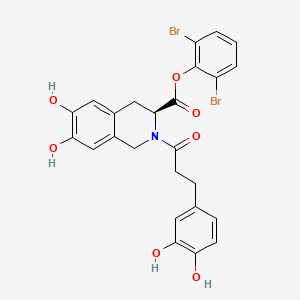
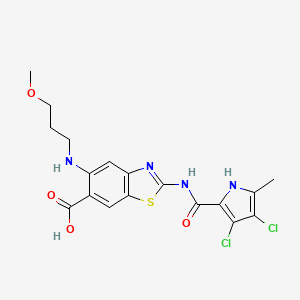
![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)
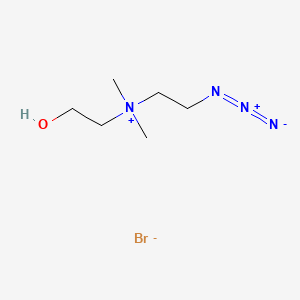
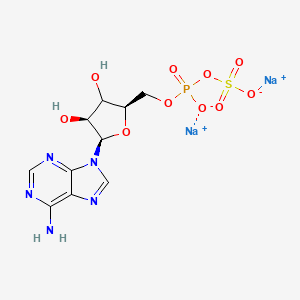
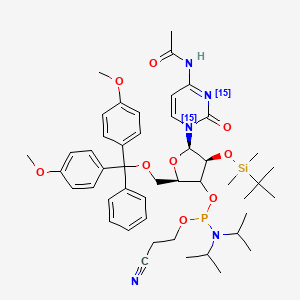
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
